molecular formula C20H23FN2O3S B5524747 1-benzylsulfonyl-N-[(3-fluorophenyl)methyl]piperidine-4-carboxamide

1-benzylsulfonyl-N-[(3-fluorophenyl)methyl]piperidine-4-carboxamide

Cat. No.: B5524747
M. Wt: 390.5 g/mol
InChI Key: DTFGSJBJTWHAIO-UHFFFAOYSA-N
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Description

1-benzylsulfonyl-N-[(3-fluorophenyl)methyl]piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a piperidine ring, a benzylsulfonyl group, and a fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzylsulfonyl-N-[(3-fluorophenyl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via a sulfonylation reaction using benzylsulfonyl chloride and a suitable base.

    Attachment of the Fluorophenyl Moiety: The fluorophenyl group is attached through a nucleophilic substitution reaction using a fluorophenyl halide and a suitable nucleophile.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction involving the piperidine ring and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-benzylsulfonyl-N-[(3-fluorophenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzylsulfonyl-N-[(3-fluorophenyl)methyl]piperidine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzylsulfonyl-N-[(3-fluorophenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzylsulfonyl-N-(2-fluorophenyl)-4-piperidinecarboxamide
  • 1-benzylsulfonyl-N-(4-fluorophenyl)-4-piperidinecarboxamide

Uniqueness

1-benzylsulfonyl-N-[(3-fluorophenyl)methyl]piperidine-4-carboxamide is unique due to the specific positioning of the fluorophenyl group, which can influence its chemical reactivity and biological activity. This distinct structure may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

1-benzylsulfonyl-N-[(3-fluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c21-19-8-4-7-17(13-19)14-22-20(24)18-9-11-23(12-10-18)27(25,26)15-16-5-2-1-3-6-16/h1-8,13,18H,9-12,14-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFGSJBJTWHAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC(=CC=C2)F)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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